MAB-CHMINACA metabolite M1, chemically known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, is a significant metabolite derived from the synthetic cannabinoid MAB-CHMINACA. This compound has garnered attention due to its presence in forensic toxicology and its implications in drug abuse contexts. The primary source of MAB-CHMINACA metabolite M1 can be traced back to human metabolism studies, particularly in cases of drug poisoning where the parent compound was detected alongside its metabolites in biological samples .
MAB-CHMINACA metabolite M1 is classified under synthetic cannabinoids, a category that includes various compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. These substances often have complex metabolic pathways and can produce multiple metabolites. MAB-CHMINACA itself is a methylated derivative of AB-CHMINACA, another synthetic cannabinoid .
The synthesis of MAB-CHMINACA metabolite M1 typically involves metabolic processes occurring in vivo after the administration of MAB-CHMINACA. The primary method for studying its synthesis in laboratory settings includes using human liver microsomes or hepatocytes to simulate metabolic reactions. These systems provide an environment that closely resembles human metabolism, allowing for the identification and quantification of metabolites produced during the biotransformation of the parent compound .
In vitro studies have shown that MAB-CHMINACA undergoes hydroxylation on the cyclohexyl ring, leading to the formation of M1. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to analyze these metabolites, providing detailed insights into their structural characteristics and concentrations in biological samples .
The molecular formula for MAB-CHMINACA metabolite M1 is C21H30N4O. Its structure features an indazole core with a carboxamide group and a cyclohexyl moiety that is hydroxylated at one position. The specific arrangement of atoms contributes to its pharmacological properties and interactions within biological systems. The molecular weight is approximately 358.50 g/mol .
MAB-CHMINACA metabolite M1 is primarily formed through hydroxylation reactions during the metabolic processing of its parent compound. Key reactions include:
These reactions can be studied using high-resolution mass spectrometry techniques which allow for precise tracking of molecular transformations and identification of resulting metabolites .
The mechanism through which MAB-CHMINACA metabolite M1 exerts its effects is primarily linked to its interaction with cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. Upon binding, it mimics the action of natural cannabinoids, leading to various physiological effects such as altered mood, perception, and cognitive functions.
MAB-CHMINACA metabolite M1 has several applications within scientific research:
Research into this compound continues to evolve as scientists seek to clarify its role within the broader context of synthetic cannabinoid metabolism and its implications for public health .
MAB-CHMINACA metabolite M1 (IUPAC name: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide) is a monohydroxylated metabolite of the synthetic cannabinoid MAB-CHMINACA (ADB-CHMINACA). Its structure retains the core scaffold of the parent compound but features critical biotransformations that define its analytical detection and metabolic fate [1] [3].
The indazole core remains intact in M1, with a nitrogen atom at position 1 linked to a hydroxycyclohexylmethyl group and a carboxamide moiety at position 3 connecting to the tert-leucinamide side chain (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)) [2] [6]. The carboxamide linkage (–C(=O)NH–) between the indazole and the tert-leucinamide group is pivotal for receptor binding affinity and metabolic stability. This linkage resists enzymatic hydrolysis, allowing M1 to persist longer in biological matrices than the parent compound [1] [8].
Hydroxylation occurs exclusively at the C4 position of the cyclohexylmethyl ring (trans- or cis-4-hydroxycyclohexylmethyl), confirmed via high-resolution mass spectrometry (HRMS) and comparison with synthetic standards [1] [3] [4]. The hydroxyl group (–OH) introduces polarity, altering the metabolite’s physicochemical behavior. No hydroxylation is observed on the tert-butyl group of the leucinamide side chain, distinguishing M1 from other metabolites like M11 (dihydroxylated variant) [1] [2].
Table 1: Key Structural Features of M1
Structural Element | Description |
---|---|
Indazole Core | Conserved N1-alkylation and C3-carboxamide; critical for cannabinoid receptor recognition |
Carboxamide Linkage | –C(=O)NH– group connecting indazole and tert-leucinamide; resistant to hydrolysis |
Hydroxycyclohexylmethyl Tail | Monohydroxylation at C4 position; increases polarity |
Tert-Leucinamide Side Chain | –NH–C(CH₃)₂–C(=O)NH₂; unmodified in M1 |
M1 has a molecular formula of C₂₁H₃₀N₄O₃, confirmed by HRMS with a mass accuracy of <5 ppm [3] [4]. The molecular weight (386.5 g/mol) reflects the addition of an oxygen atom (+16 Da) compared to the parent MAB-CHMINACA (370.5 g/mol), consistent with monohydroxylation [4] [6].
Table 2: Physicochemical Profile of M1
Property | Characteristics |
---|---|
Molecular Formula | C₂₁H₃₀N₄O₃ |
Molecular Weight | 386.5 g/mol |
Solubility | >10 mg/mL in DMSO; <0.1 mg/mL in water; moderate in methanol/acetonitrile |
Stability | Stable at –20°C; inert to β-glucuronidase hydrolysis |
Ionization (ESI+) | [M+H]⁺ at m/z 387.2; fragments at m/z 240, 144 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7